REACTION_CXSMILES
|
[CH2:1]([N:3]1[C:15]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[C:9]2[C:4]1=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH3:2].CN(C)C=O.[C:21]([C:23]([C:29]#[N:30])=[C:24](C#N)[C:25]#[N:26])#[N:22]>O>[CH2:1]([N:3]1[C:15]2[CH:14]=[CH:13][C:12]([C:24]([C:25]#[N:26])=[C:23]([C:29]#[N:30])[C:21]#[N:22])=[CH:11][C:10]=2[C:9]2[C:4]1=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH3:2]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C)N1C2=CC=CC=C2C=2C=CC=CC12
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
one
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.67 g
|
Type
|
reactant
|
Smiles
|
C(#N)C(=C(C#N)C#N)C#N
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
the contents of the flask agitated
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a magnetic stirring bar and a nitrogen inlet tube
|
Type
|
CUSTOM
|
Details
|
The flask is purged of air with nitrogen
|
Type
|
CUSTOM
|
Details
|
the redish brown crystals thereby precipitated
|
Type
|
CUSTOM
|
Details
|
isolated from the solution by filtration
|
Type
|
WASH
|
Details
|
washed with ethanol
|
Name
|
|
Type
|
|
Smiles
|
C(C)N1C2=CC=CC=C2C=2C=C(C=CC12)C(=C(C#N)C#N)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |